Cas no 39842-01-8 (2,4-Dimethylphenyl isothiocyanate)
2,4-Dimethylphenyl isothiocyanate Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dimethylphenyl isothiocyanate
- 2,4-Dimethylisothiocyanatobenzene
- 1-isothiocyanato-2,4-dimethylbenzene
- 2,4-XYLYL ISOTHIOCYANATE
- Isothiocyanic Acid 2,4-Dimethylphenyl Ester
- Isothiocyanic Acid 2,4-Xylyl Ester
- AKOS000268952
- 71685-97-7
- FT-0610180
- A824762
- 1-isothiocyanato-2,4-dimethyl benzene
- SY078914
- DTXSID20960410
- W-200345
- GEO-01213
- 2-Methyl-1-butene-3-yne
- F20942
- 1-isothiocyanato-2,4-dimethyl-benzene
- MFCD00022054
- BP-12890
- FT-0610178
- PS-10300
- 2,4-dimethylphenyl-isothiocyanate
- 39842-01-8
- J-802054
- 2,4-dimethyl-phenyl isothiocyanate
- SCHEMBL945304
- EN300-01248
- starbld0044478
- D4913
- Xylyl isothiocyanate
- 1-Isothiocyanato-2,4-dimethylbenzene #
- 2,4-Dimethylphenylisothiocyanate
- EINECS 275-839-0
- DB-019996
- STK299987
-
- MDL: MFCD00022054
- Inchi: 1S/C9H9NS/c1-7-3-4-9(10-6-11)8(2)5-7/h3-5H,1-2H3
- InChI Key: HOHSBFCSOARUBF-UHFFFAOYSA-N
- SMILES: S=C=NC1=CC=C(C)C=C1C
- BRN: 2690174
Computed Properties
- Exact Mass: 163.04600
- Monoisotopic Mass: 163.046
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.1
- Topological Polar Surface Area: 44.4A^2
Experimental Properties
- Color/Form: solid
- Density: 1.01
- Melting Point: 27 °C
- Boiling Point: 263°C(lit.)
- Flash Point: 122-130°C/8mm
- Refractive Index: 1.6230
- PSA: 44.45000
- LogP: 3.03770
- Sensitiveness: Moisture Sensitive
- Solubility: Hydrolyzable
2,4-Dimethylphenyl isothiocyanate Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H301+H331-H315-H319-H335
- Warning Statement: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P332+P313+P362+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Hazardous Material transportation number:2811
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:0-10°C
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
- Packing Group:III
- Hazard Level:6.1
2,4-Dimethylphenyl isothiocyanate Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,4-Dimethylphenyl isothiocyanate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D865575-5g |
2,4-Dimethylphenyl Isothiocyanate |
39842-01-8 | ≥98% | 5g |
¥1,186.20 | 2022-01-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4913-25g |
2,4-Dimethylphenyl Isothiocyanate |
39842-01-8 | 98.0%(GC) | 25g |
3850CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4913-5g |
2,4-Dimethylphenyl Isothiocyanate |
39842-01-8 | 98.0%(GC) | 5g |
950CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 004085-5g |
2,4-Dimethylphenyl Isothiocyanate |
39842-01-8 | 98% | 5g |
421CNY | 2021-05-08 | |
| TRC | D688325-250mg |
2,4-Dimethylphenyl isothiocyanate |
39842-01-8 | 250mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D688325-500mg |
2,4-Dimethylphenyl isothiocyanate |
39842-01-8 | 500mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D688325-2.5g |
2,4-Dimethylphenyl isothiocyanate |
39842-01-8 | 2.5g |
$ 95.00 | 2022-06-05 | ||
| Fluorochem | 002551-1g |
2,4-Dimethylphenyl isothiocyanate |
39842-01-8 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 002551-5g |
2,4-Dimethylphenyl isothiocyanate |
39842-01-8 | 98% | 5g |
£16.00 | 2022-03-01 | |
| Fluorochem | 002551-25g |
2,4-Dimethylphenyl isothiocyanate |
39842-01-8 | 98% | 25g |
£64.00 | 2022-03-01 |
2,4-Dimethylphenyl isothiocyanate Suppliers
2,4-Dimethylphenyl isothiocyanate Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2,4-Dimethylphenyl isothiocyanate
2,4-Dimethylphenyl Isothiocyanate: A Comprehensive Overview
2,4-Dimethylphenyl isothiocyanate (CAS No. 39842-01-8) is a compound of significant interest in various fields, including organic chemistry, pharmacology, and materials science. This compound, also referred to as isothiocyanate derivative, has garnered attention due to its unique structural properties and potential applications in drug development and chemical synthesis. Recent studies have highlighted its role in modulating cellular signaling pathways, making it a promising candidate for therapeutic interventions.
The structure of 2,4-dimethylphenyl isothiocyanate consists of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, along with an isothiocyanate (-NCS) group. This configuration imparts the molecule with distinct electronic and steric properties. The isothiocyanate group is known for its reactivity, particularly in nucleophilic substitution reactions, which makes it a valuable component in the synthesis of various organic compounds. Researchers have explored its reactivity under different conditions, revealing its versatility in forming bonds with nucleophiles such as amines, alcohols, and thiols.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 2,4-dimethylphenyl isothiocyanate. Quantum mechanical calculations have demonstrated that the molecule exhibits significant conjugation effects due to the resonance between the sulfur atom and the adjacent nitrogen atom. This conjugation enhances the stability of the molecule and influences its reactivity in chemical transformations. Such findings are crucial for designing efficient synthetic routes for this compound and its derivatives.
In terms of applications, 2,4-dimethylphenyl isothiocyanate has shown promise in the field of medicinal chemistry. Studies have indicated that this compound can act as a bioisostere for certain nitrogen-containing functional groups, offering potential benefits in drug design by improving pharmacokinetic properties such as solubility and bioavailability. Additionally, its ability to modulate key enzymes involved in inflammatory pathways has positioned it as a potential lead compound for anti-inflammatory therapies.
The synthesis of 2,4-dimethylphenyl isothiocyanate typically involves multi-step processes that require careful optimization to achieve high yields and purity. One common approach involves the reaction of 2,4-dimethylphenol with thiourea under specific conditions to form an intermediate thioamide derivative. Subsequent treatment with chlorine gas or other chlorinating agents leads to the formation of the desired isothiocyanate product. Researchers have also explored alternative synthetic routes using transition metal catalysts to enhance reaction efficiency and selectivity.
From an environmental standpoint, understanding the fate and behavior of 2,4-dimethylphenyl isothiocyanate in natural systems is essential for assessing its potential impact on ecosystems. Recent studies have focused on its biodegradation pathways under aerobic and anaerobic conditions. Results indicate that microbial communities play a significant role in breaking down this compound into less harmful byproducts. However, further research is needed to fully characterize its environmental persistence and toxicity.
In conclusion, 2,4-dimethylphenyl isothiocyanate (CAS No. 39842-01-8) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and reactivity make it an invaluable tool in organic synthesis and drug discovery. As ongoing research continues to uncover new insights into its structure-function relationships and practical uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovations.
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